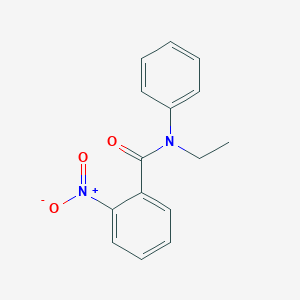![molecular formula C15H18N2O6S2 B5610600 N,N'-[methylenebis(oxy)]bis(4-methylbenzenesulfonamide)](/img/structure/B5610600.png)
N,N'-[methylenebis(oxy)]bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N,N'-[methylenebis(oxy)]bis(4-methylbenzenesulfonamide) and related compounds involves multiple steps, including N-alkylation and cyclodextrin-mediated reactions. For instance, the N-alkylation of similar sulfonamides with allyl bromide followed by Prilezhaev reaction with m-chloroperbenzoic acid, using α- and β-cyclodextrin as phase transfer catalysts, has been detailed, demonstrating the complexity and precision required in the synthesis process (Fischer, Millan, & Ritter, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows distinct configurations and intramolecular interactions. For example, crystal structure studies provide insights into the spatial arrangement and bonding, revealing how molecular structure influences the compound's properties and reactivity (Iqbal et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of N,N'-[methylenebis(oxy)]bis(4-methylbenzenesulfonamide) and its derivatives are influenced by its molecular structure. Its reactivity, including interactions with other compounds and participation in complex reactions, reflects its chemical versatility. The study of electrophysiological characterization and the development of sensors based on bis-sulfonamides underscore the compound's significant reactivity and potential for application in various domains (Gao et al., 2008; Sheikh et al., 2016).
properties
IUPAC Name |
4-methyl-N-[[(4-methylphenyl)sulfonylamino]oxymethoxy]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S2/c1-12-3-7-14(8-4-12)24(18,19)16-22-11-23-17-25(20,21)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVQXCRFRIZHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NOCONS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,4R*)-1-[(7-fluoro-3-methyl-1H-indol-2-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5610519.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]piperidine](/img/structure/B5610527.png)
![3-{[3-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5610540.png)
![N-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxamide](/img/structure/B5610550.png)
![1-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5610554.png)
![N-(4-fluorophenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5610560.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5610562.png)

![N-[(4-oxo-4H-chromen-2-yl)carbonyl]glycine](/img/structure/B5610587.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5610594.png)
![methyl 4-{[3-(1-piperidinyl)propanoyl]amino}benzoate hydrochloride](/img/structure/B5610604.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5610609.png)

![2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5610620.png)